N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-28(26,27)25-18-9-5-8-16(12-18)22-14-19(15-6-3-2-4-7-15)20-13-17(23)10-11-21(20)24-22/h2-14,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWCNBHQWWFKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline derivative is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.
Phenyl Substitution: The chlorinated quinoline is reacted with a phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) to introduce the phenyl group via a Suzuki coupling reaction.
Methanesulfonamide Introduction: Finally, the phenyl-substituted quinoline is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups (if present) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, dyes, and pigments due to its stable and colorful quinoline core.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methanesulfonamide group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous methanesulfonamide derivatives, focusing on structural motifs, physicochemical properties, and reported applications.
Structural and Functional Group Analysis
*Calculated based on structural analogy; exact mass may vary.
Physicochemical Properties
- Hydrogen Bonding: The quinoline-based compound and sulfentrazone exhibit strong hydrogen-bonding capacity via sulfonamide (-SO₂NH-) and heterocyclic N-atoms, enhancing crystallinity and target interaction .
- Solubility: Sulfentrazone’s triazole core and polar substituents may improve aqueous solubility relative to the quinoline compound, which has a larger hydrophobic aromatic system .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]methanesulfonamide?
- Methodological Answer : Synthesis optimization requires evaluating reaction parameters such as temperature (e.g., 80–120°C for cyclization steps), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts (e.g., palladium for cross-coupling reactions). Evidence from sulfonamide analogs suggests that substituent positioning on the quinoline ring significantly impacts yield; electron-withdrawing groups like chlorine may necessitate longer reaction times . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological assay results.
Q. How can the three-dimensional structure of this compound be resolved experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 199 K) minimize thermal motion artifacts. Software suites like SHELXL refine structures by iteratively adjusting atomic coordinates and thermal parameters, achieving R-factors <0.05 for high precision . For compounds resistant to crystallization, nuclear Overhauser effect (NOE) NMR experiments can infer spatial arrangements of substituents.
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological targets of this compound?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to viral proteins like MPXV DPol, as demonstrated for related sulfonamides. Use high-resolution protein structures (PDB ID: 5MS) and optimize ligand conformations with density functional theory (DFT) calculations. Molecular dynamics (MD) simulations (100 ns trajectories) validate binding stability by analyzing root-mean-square deviation (RMSD) fluctuations .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 measurement protocols). Meta-analyses should standardize data using Z-score normalization. For example, antiviral activity against MPXV (Ki = 12 nM in one study vs. 45 nM in another) requires cross-validation via orthogonal assays (e.g., plaque reduction neutralization tests) . Dose-response curves and Hill coefficients must be compared to assess efficacy consistency.
Q. What reaction mechanisms govern the compound’s interaction with biological nucleophiles?
- Methodological Answer : The methanesulfonamide group acts as an electrophile, forming covalent bonds with cysteine residues in enzyme active sites. Kinetic studies (e.g., stopped-flow spectroscopy) can measure rate constants (kcat/KM) for adduct formation. Isotope labeling (e.g., ¹⁸O in sulfonamide) tracks reaction pathways, while QM/MM simulations elucidate transition-state geometries .
Q. How can regioselective functionalization of the quinoline core be achieved?
- Methodological Answer : Electrophilic aromatic substitution at the 6-chloro position is favored due to electron deficiency. Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) enables selective introduction of substituents (e.g., nitro groups). Subsequent reduction (e.g., H₂/Pd-C) yields amines for further derivatization. Monitor reaction progress via LC-MS to avoid over-functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
